

Recommended working concentrations of RO2959 monohydrochloride

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Compound of Interest

Compound Name: RO2959 monohydrochloride

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Application Notes and Protocols: RO2959 Monohydrochloride

A Potent and Selective CRAC Channel Inhibitor for Research in Immunology and Beyond

Audience: Researchers, scientists, and drug development professionals.

Introduction

RO2959 monohydrochloride is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channel.[1][2][3] This compound effectively blocks store-operated calcium entry (SOCE), a critical signaling process in various cell types, particularly in lymphocytes.[1][2][4] By inhibiting the Orai1/Stim1-mediated calcium influx, **RO2959 monohydrochloride** serves as a powerful tool for investigating the physiological and pathological roles of CRAC channels.[1][2][5] Its demonstrated efficacy in blocking T-cell activation and cytokine production makes it a valuable compound for research in immunology, inflammation, and autoimmune diseases.[2][4]

Physicochemical Properties

Property	Value
CAS Number	2309172-44-7
Molecular Formula	C ₂₁ H ₂₀ ClF ₂ N ₅ OS · HCl
Molecular Weight	463.93 g/mol
Appearance	Solid
Purity	>98%
Solubility	DMSO: 25 mg/mL (with sonication) Water: < 0.1 mg/mL[6]

Biological Activity and Recommended Working Concentrations

RO2959 monohydrochloride exhibits high potency in inhibiting CRAC channels and downstream cellular functions. The half-maximal inhibitory concentration (IC₅₀) is a key parameter indicating the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.[7] Lower IC₅₀ values are indicative of higher potency.[7]

In Vitro Potency

Target/Assay	Cell Type	IC ₅₀
CRAC Channel Inhibition	-	402 nM[1][2][3]
Store-Operated Calcium Entry (SOCE) via Orai1/Stim1	CHO cells	25 nM[1][2][3]
SOCE in activated CD4+ T lymphocytes	Human primary CD4+ T cells	265 nM[2]
Orai3 Inhibition	-	530 nM[2]
Human IL-2 Production Inhibition	-	Potent[1][2][3]

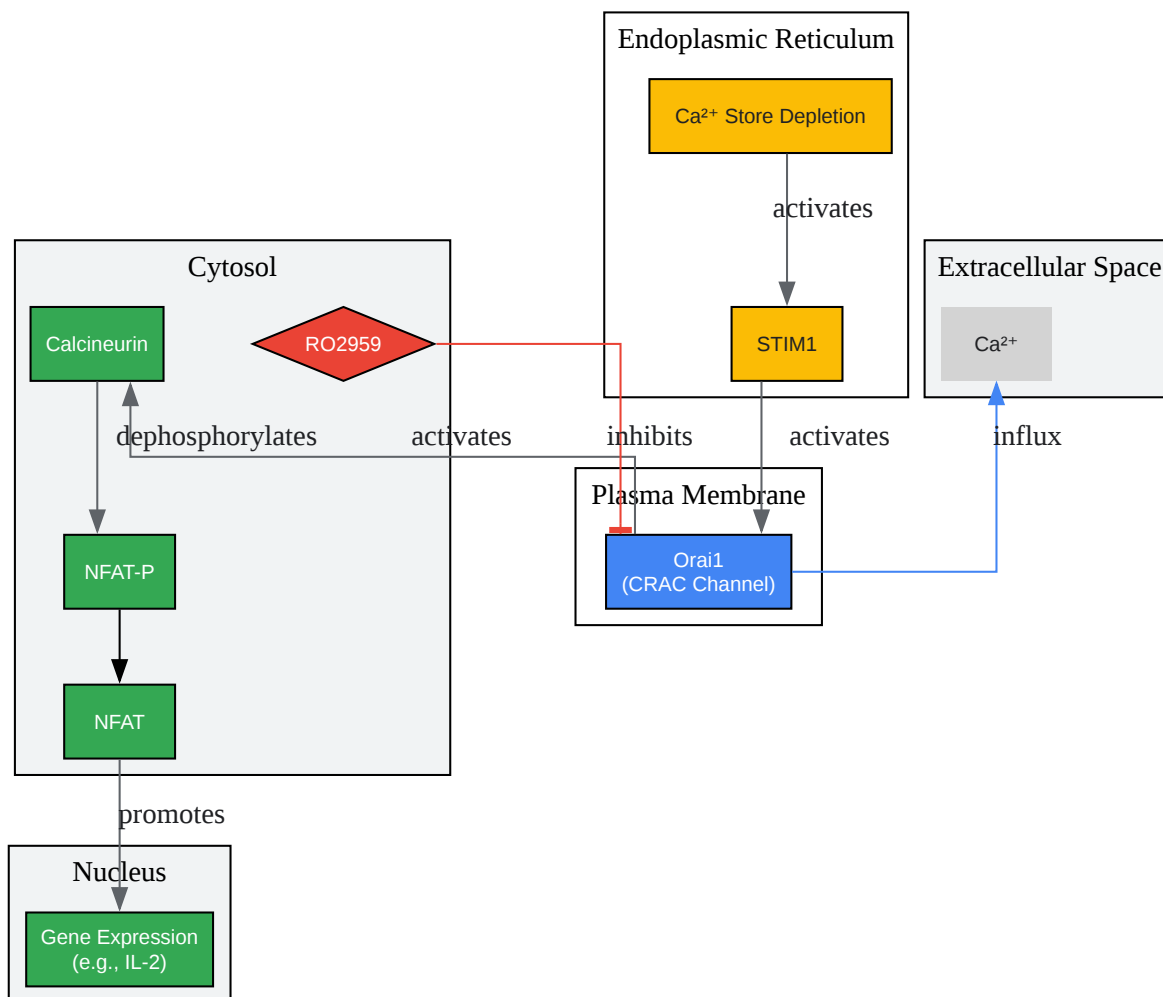
Recommended Working Concentrations for In Vitro Experiments

For cellular assays, it is recommended to prepare a stock solution of **RO2959 monohydrochloride** in DMSO (e.g., 10 mM).[8] This stock solution can then be serially diluted to the desired final working concentrations in cell culture media. To avoid precipitation, the final concentration of DMSO in the culture medium should be kept low (typically $\leq 0.1\%$).

Application	Recommended Concentration Range
Inhibition of SOCE in cell lines	10 nM - 1 μ M
T-cell activation and proliferation assays	100 nM - 2 μ M
Cytokine release assays (e.g., IL-2)	100 nM - 2 μ M

Mechanism of Action: Inhibition of CRAC Channel Signaling

RO2959 monohydrochloride targets the CRAC channel, which is composed of Orai pore-forming subunits in the plasma membrane and STIM calcium sensors in the endoplasmic reticulum (ER) membrane.[5] Depletion of ER calcium stores leads to the activation of STIM proteins, which then translocate to the plasma membrane to interact with and open the Orai channels.[5] This results in a sustained influx of calcium into the cell, a process known as SOCE.[5] This calcium influx is crucial for downstream signaling pathways, particularly in T-lymphocytes where it leads to the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), culminating in gene expression and effector functions such as cytokine production and proliferation.[4] RO2959 directly inhibits the CRAC channel, thereby blocking this entire signaling cascade.[4]



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Caption: Simplified signaling pathway of CRAC channel inhibition by RO2959.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a concentrated stock solution of **RO2959 monohydrochloride** for in vitro use.

Materials:

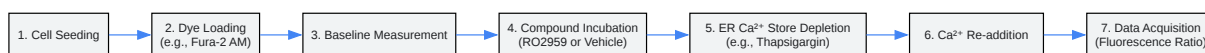
- **RO2959 monohydrochloride** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

Procedure:

- Allow the **RO2959 monohydrochloride** powder to equilibrate to room temperature before opening the vial.
- To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of powder (MW: 463.93), add 215.5 μ L of DMSO.
- Vortex and/or sonicate the solution to ensure complete dissolution.[8]
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: In Vitro Store-Operated Calcium Entry (SOCE) Assay

Objective: To measure the inhibitory effect of **RO2959 monohydrochloride** on SOCE in a cell line.



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Caption: Workflow for an in vitro SOCE assay.

Materials:

- Adherent or suspension cells expressing CRAC channels (e.g., Jurkat, HEK293 with Orai1/STIM1)
- Cell culture medium
- Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
- Pluronic F-127
- Calcium-free buffer (e.g., Hank's Balanced Salt Solution without $\text{Ca}^{2+}/\text{Mg}^{2+}$)
- Calcium-containing buffer (e.g., HBSS with 2 mM CaCl_2)
- ER Ca^{2+} -ATPase inhibitor (e.g., Thapsigargin)
- **RO2959 monohydrochloride** stock solution
- Fluorometric imaging plate reader or fluorescence microscope

Procedure:

- Cell Preparation: Seed cells onto a 96-well black, clear-bottom plate and culture overnight.
- Dye Loading:
 - Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2-5 μM Fura-2 AM) and Pluronic F-127 (0.02%) in serum-free medium or a suitable buffer.
 - Remove the culture medium from the cells and add the loading buffer.
 - Incubate for 30-60 minutes at 37°C in the dark.
- Washing: Wash the cells 2-3 times with calcium-free buffer to remove excess dye.
- Compound Incubation:

- Add calcium-free buffer containing various concentrations of **RO2959 monohydrochloride** or vehicle (DMSO) to the respective wells.
- Incubate for 10-20 minutes at room temperature.
- SOCE Measurement:
 - Place the plate in the fluorescence reader and begin recording the fluorescence signal (e.g., ratio of emission at 510 nm for excitation at 340 nm and 380 nm for Fura-2).
 - Establish a stable baseline reading.
 - To deplete ER calcium stores, add thapsigargin (e.g., 1-2 μ M final concentration) in calcium-free buffer. A transient increase in cytosolic calcium will be observed as it leaks from the ER.
 - Once the signal returns to a new baseline, add calcium-containing buffer to initiate SOCE.
 - Continue recording the fluorescence signal to measure the influx of extracellular calcium.
- Data Analysis:
 - Calculate the magnitude of SOCE (e.g., peak fluorescence after calcium re-addition minus the baseline before re-addition).
 - Plot the SOCE magnitude against the log of the **RO2959 monohydrochloride** concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vivo Formulation Preparation

Objective: To prepare a formulation of **RO2959 monohydrochloride** suitable for oral or intraperitoneal administration in animal models.

Materials:

- **RO2959 monohydrochloride**
- DMSO

- PEG300
- Tween-80
- Saline (0.9% NaCl)

Formulation Composition (Example for 2.5 mg/mL):[\[1\]](#)

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

Procedure (for 1 mL of 2.5 mg/mL solution):[\[1\]](#)

- Prepare a 25 mg/mL stock solution of **RO2959 monohydrochloride** in DMSO.
- In a sterile tube, add 400 µL of PEG300.
- Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300 and mix thoroughly.
- Add 50 µL of Tween-80 and mix until the solution is homogeneous.
- Add 450 µL of saline to bring the final volume to 1 mL.
- The final solution is a suspended solution.[\[1\]](#) If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[\[1\]](#) It is recommended to prepare this formulation fresh on the day of use.[\[1\]](#)

Troubleshooting and Best Practices

- Solubility: **RO2959 monohydrochloride** has limited aqueous solubility. Ensure complete dissolution of the stock solution in DMSO before further dilution. For in vitro assays, avoid high final concentrations of the compound that may lead to precipitation in aqueous media.

- **DMSO Concentration:** Keep the final DMSO concentration in cell culture below 0.5%, and ideally at or below 0.1%, to minimize solvent-induced toxicity or off-target effects. Include a vehicle control (DMSO alone) in all experiments.
- **Light Sensitivity:** As with many fluorescent compounds and reagents, protect the calcium-sensitive dyes from light to prevent photobleaching.
- **Cell Health:** Ensure that the cells used for experiments are healthy and in the logarithmic growth phase to obtain reproducible results.

Conclusion

RO2959 monohydrochloride is a valuable research tool for dissecting the roles of CRAC channels and SOCE in cellular physiology and disease. Its high potency and selectivity make it a superior alternative to less specific calcium channel blockers. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this inhibitor in their studies.

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